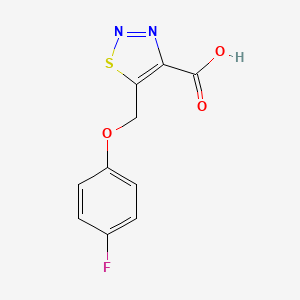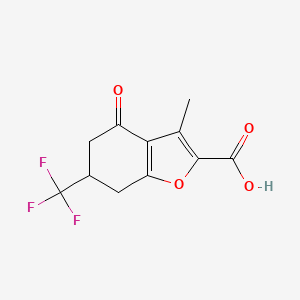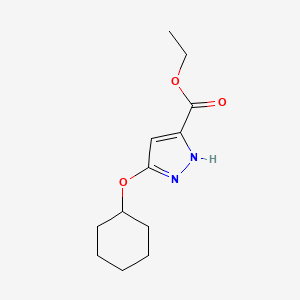
1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,8-トリメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸は、キノリンコア構造を持つヘテロ環状化合物です。
準備方法
合成経路と反応条件
1,4,8-トリメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸の合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法には、3,4-ジヒドロキノリン誘導体を適切な試薬と反応させて、4位にカルボン酸基を、2位にオキソ基を導入することが含まれます。 反応条件には、しばしば、環化プロセスを促進するために、触媒と溶媒の使用が含まれます .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。このプロセスには、工業規格を満たすために、精製、結晶化、品質管理などの工程が含まれる可能性があります。
化学反応の分析
反応の種類
1,4,8-トリメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸は、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用できます。
置換: この化合物は、1つの官能基が別の官能基に置き換わる置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および反応を促進するためのさまざまな触媒が含まれます。 反応条件(温度や溶媒など)は、目的の結果に基づいて最適化されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により、追加の酸素含有官能基を持つキノリン誘導体が生成される可能性があり、還元により、より還元された形態の化合物が生成される可能性があります。
科学的研究の応用
1,4,8-トリメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探索するための研究が進められています。
作用機序
1,4,8-トリメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素や受容体に結合することで、それらの活性を調節することで効果を発揮する可能性があります。 関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります .
6. 類似の化合物との比較
類似の化合物
1-メチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸: 類似の構造ですが、置換パターンが異なります.
2-シクロヘキセン-1-オン、3,5,5-トリメチル-4-(3-オキソブチル)-: コア構造が異なる別のヘテロ環状化合物.
4-ヒドロキシ-2,6,6-トリメチル-3-オキソシクロヘキサ-1,4-ジエンカルバルデヒド: 官能基の配置が似ていますが、環系が異なる化合物.
独自性
1,4,8-トリメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸は、特定の置換パターンと、オキソとカルボン酸の両方の官能基の存在によりユニークです。
類似化合物との比較
Similar Compounds
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar structure but with a different substitution pattern.
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl)-: Another heterocyclic compound with a different core structure.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: A compound with a similar functional group arrangement but different ring system.
Uniqueness
1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both oxo and carboxylic acid functional groups
特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
1,4,8-trimethyl-2-oxo-3H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-8-5-4-6-9-11(8)14(3)10(15)7-13(9,2)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) |
InChIキー |
LNBJVERKJVEOJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


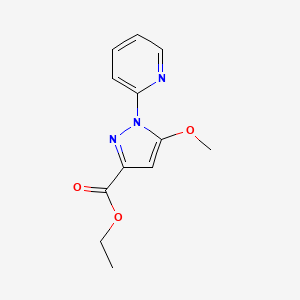

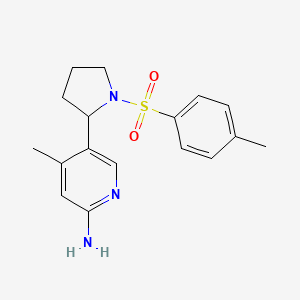


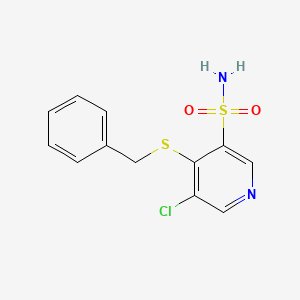
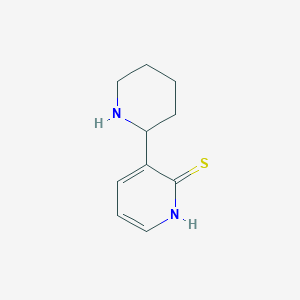
![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
![1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone](/img/structure/B11804296.png)
